Hydroxy-PEG12-t-butyl ester
Description
Contextualization of Heterobifunctional PEG Linkers in Research
Heterobifunctional PEG linkers are specialized compounds featuring a polyethylene (B3416737) glycol chain with two different functional groups at either end. purepeg.com This structure, generally represented as X-PEG-Y, allows for the precise and stable connection of two different molecular entities, such as a therapeutic drug and a targeting molecule. purepeg.comcd-bioparticles.net Each functional group is highly reactive and specific to different chemical bonds or biological targets, enabling controlled bioconjugation. purepeg.com
These linkers are crucial in developing advanced therapeutic and diagnostic agents. nih.gov For instance, in antibody-drug conjugates (ADCs), a heterobifunctional PEG linker can connect a monoclonal antibody to a potent cytotoxic drug. purepeg.com This ensures the drug is delivered specifically to cancer cells targeted by the antibody, minimizing systemic toxicity. purepeg.com The length of the PEG chain can be adjusted to optimize factors like steric hindrance and flexibility. purepeg.com
The use of heterobifunctional PEG linkers also enhances the solubility and biocompatibility of hydrophobic drugs. purepeg.com By improving the pharmacokinetic and pharmacodynamic profiles of conjugated molecules, these linkers play a significant role in modern medicine. cd-bioparticles.net They are also integral to nanoparticle drug delivery systems, where they help anchor drugs or targeting ligands to the nanoparticle surface while maintaining the particle's favorable properties. purepeg.com
Significance of Hydroxy-PEG12-t-butyl Ester in Modern Synthetic Strategies
This compound is a specific type of heterobifunctional PEG derivative that has gained importance in modern synthetic strategies, particularly in the construction of complex biomolecules. bio-connect.nlbroadpharm.com It contains a hydroxyl (-OH) group at one end and a t-butyl ester protected carboxyl group at the other, separated by a 12-unit PEG spacer. bio-connect.nlbroadpharm.comszabo-scandic.com
The hydroxyl group is a versatile functional handle that can be further derivatized or replaced with other reactive groups to facilitate conjugation to a wide range of molecules. bio-connect.nlbroadpharm.comszabo-scandic.com The t-butyl ester serves as a protecting group for the carboxylic acid functionality. bio-connect.nl This protection is crucial during multi-step syntheses as it prevents the carboxylic acid from undergoing unwanted reactions. The t-butyl ester group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid. bio-connect.nlbroadpharm.comszabo-scandic.comlookchem.com This deprotected carboxyl group can then be activated to react with other functional groups, such as primary amines. broadpharm.commedkoo.com
The discrete length of the PEG12 chain, consisting of 12 ethylene (B1197577) glycol subunits, provides a defined and flexible spacer. broadpharm.com This hydrophilic PEG chain increases the water solubility of the molecule and any conjugate it is a part of, which is particularly beneficial for poorly soluble drugs. broadpharm.comszabo-scandic.comlookchem.comaxispharm.com
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.com PROTACs are molecules that consist of two ligands connected by a linker; one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. targetmol.com this compound is used as a PEG-based PROTAC linker in the synthesis of these molecules. targetmol.comchemicalbook.comchemicalbook.com It is also utilized in the development of antibody-drug conjugates (ADCs). brkrchem.comdcchemicals.commedchemexpress.comdcchemicals.com
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C31H62O15 | targetmol.comchemsrc.com |
| Molecular Weight | 674.82 g/mol | targetmol.comchemsrc.com |
| CAS Number | 1186025-29-5, 2388521-20-6, 892154-71-1 | bio-connect.nltargetmol.combrkrchem.comchemsrc.comtargetmol.com |
| Appearance | Viscous liquid or solid | targetmol.combroadpharm.com |
| Solubility | Soluble in DMSO | targetmol.com |
| Density | ~1.1 g/cm³ | chemsrc.com |
| Boiling Point | ~669.5 °C at 760 mmHg | chemsrc.com |
| Flash Point | ~192.3 °C | chemsrc.com |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h32H,4-29H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOVFHUCPREVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Selective Functional Group Transformations
Hydroxyl Group Reactivity and Derivatization for Conjugation
The terminal hydroxyl group of Hydroxy-PEG12-t-butyl ester serves as a versatile handle for a wide array of chemical transformations. scientist.comdcchemicals.com While the hydroxyl group itself has low reactivity, it can be readily activated or converted into other functional moieties to facilitate conjugation with various molecules. nih.govpreprints.org
Activation of the terminal hydroxyl group is a critical first step for most conjugation strategies, transforming it into a better leaving group or a more reactive functional group. nih.govpreprints.org This process is essential because the hydroxyl group is generally unreactive towards nucleophilic substitution without prior modification. preprints.org Common activation strategies involve converting the hydroxyl into a sulfonate ester or a halide.
Key activation methods include:
Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base is a widely used method. preprints.org This converts the hydroxyl group into a tosylate or mesylate, respectively. These sulfonate esters are excellent leaving groups for subsequent nucleophilic substitution reactions, allowing for the introduction of amines, azides, thiols, and other nucleophiles. preprints.orgmdpi.com For instance, reacting a tosylated PEG with a thiol nucleophile is a common method to introduce a thiol group. mdpi.com
Halogenation: The hydroxyl group can be converted to a halide (e.g., bromide) which acts as a good leaving group for nucleophilic substitution reactions. preprints.org
Once activated, the PEG linker can be derivatized with various functional groups. For example, an activated PEG precursor is often used for the synthesis of amine-terminated PEGs through nucleophilic substitution. preprints.org
| Activation Reagent | Resulting Functional Group | Purpose |
| Tosyl Chloride (TsCl) | Tosylate (-OTs) | Excellent leaving group for nucleophilic substitution. preprints.orgbroadpharm.com |
| Mesyl Chloride (MsCl) | Mesylate (-OMs) | Excellent leaving group for nucleophilic substitution. preprints.org |
| Thionyl Chloride (SOCl₂) | Chloride (-Cl) | Good leaving group for nucleophilic substitution. |
| Phosphorus Tribromide (PBr₃) | Bromide (-Br) | Good leaving group for nucleophilic substitution. preprints.org |
The heterobifunctional nature of this compound is ideal for orthogonal chemistry, a strategy that allows for the sequential and selective modification of different functional groups on the same molecule without interference from one another. scientificlabs.co.ukacs.org The hydroxyl group can be modified while the t-butyl ester remains protected and unreactive. scientificlabs.co.uk
This principle is fundamental to creating multi-functional PEGylation reagents. For instance, the hydroxyl group can be converted into a bioorthogonal handle, such as an azide (B81097) or an alkyne, for use in "click chemistry" reactions. sigmaaldrich.comcreative-biolabs.com Click chemistry, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly efficient and specific method for conjugation under mild, biocompatible conditions. sigmaaldrich.comcreative-biolabs.comnih.gov
Synthesis of Azido-PEG-t-butyl ester: The hydroxyl group can be activated (e.g., by tosylation) and then reacted with sodium azide (NaN₃) to produce an azido-terminated PEG linker. This azide group can then be specifically reacted with an alkyne-containing molecule. dcchemicals.com
Synthesis of Alkyne-PEG-t-butyl ester: The hydroxyl group can be deprotonated with a strong base and reacted with a molecule like propargyl bromide to introduce a terminal alkyne. preprints.org This alkyne is then ready for conjugation with an azide-bearing molecule. creative-biolabs.com
This approach allows for the construction of complex molecular architectures, where one part of a molecule is attached via the modified hydroxyl terminus, and after deprotection of the ester, a second molecule is attached at the newly liberated carboxyl terminus. scientificlabs.co.uk
t-butyl Ester Deprotection and Carboxyl Group Reactivity
The t-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions, including those used to modify the hydroxyl group, but can be selectively removed when desired. broadpharm.comscientist.commedkoo.com
The primary method for removing the t-butyl protecting group is through acid-catalyzed cleavage. szabo-scandic.commedchemexpress.commedkoo.com The reaction proceeds via a mechanism where the ester's carbonyl oxygen is protonated by the acid, increasing the electrophilicity of the carbonyl carbon. acsgcipr.org However, the key step is the formation of a stable tertiary carbocation, the t-butyl cation, along with the desired carboxylic acid and isobutylene (B52900) as a byproduct. acsgcipr.org This stability-driven pathway allows for cleavage under relatively mild acidic conditions. acsgcipr.orgnih.gov
A variety of acids can be employed for this deprotection, with the choice often depending on the sensitivity of other functional groups present in the molecule. acsgcipr.org
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (DCM). wiley-vch.denih.gov | Very common and effective. Can cleave other acid-labile groups. wiley-vch.denih.gov |
| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent (e.g., dioxane, ethyl acetate). acsgcipr.org | Suitable for substrates like β-lactams. acsgcipr.org |
| Formic Acid | Often used as the solvent. | A milder option suitable for certain sensitive substrates. acsgcipr.org |
| p-Toluenesulfonic Acid (TsOH) | Catalytic amounts in a suitable solvent. | Can offer selectivity in the presence of other protecting groups like benzyloxycarbonyl. acsgcipr.org |
| Sulfuric Acid (H₂SO₄) | Dilute aqueous solutions or in an organic solvent like t-butyl acetate (B1210297). google.comresearchgate.net | Can be used to selectively remove Boc groups in the presence of t-butyl esters under specific conditions. researchgate.net |
The deprotection reaction is typically carried out at or below room temperature and is usually complete within a few hours. google.com The resulting carboxylic acid can then be isolated for subsequent use. google.com
Once deprotected, the terminal carboxylic acid group is available for a variety of coupling reactions, most commonly the formation of stable amide bonds with primary or secondary amines. broadpharm.com This reaction requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. acs.org
Common methods for activating the carboxyl group for amide bond formation include the use of carbodiimide (B86325) reagents or other modern coupling agents:
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but can be stabilized by adding N-hydroxysuccinimide (NHS) to form a more stable NHS ester. nih.govacs.org This activated ester then reacts efficiently with a primary amine to form the desired amide bond. nih.gov
HATU/HOAt: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent that, in combination with a base like diisopropylethylamine (DIPEA), activates the carboxylic acid for rapid amide bond formation, often with minimal side reactions or racemization. broadpharm.com
| Coupling Reagent | Full Name | Application |
| EDC (+/- NHS) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (+/- N-hydroxysuccinimide) | Forms stable amide bonds with primary amines; widely used in bioconjugation. broadpharm.comacs.org |
| DCC | N,N'-Dicyclohexylcarbodiimide | Similar to EDC but produces a urea (B33335) byproduct that is insoluble in most organic solvents. acs.org |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient reagent for forming amide bonds, particularly in peptide synthesis. broadpharm.com |
Chemo- and Regioselectivity in Synthetic Modifications of this compound
The synthetic utility of this compound is fundamentally reliant on the ability to achieve high chemo- and regioselectivity during its modification.
Chemoselectivity refers to the selective reaction of one functional group in the presence of other, different functional groups. nih.gov In this molecule, the distinct reactivity of the hydroxyl group versus the protected carboxyl group is the basis for its chemoselective modification. Reactions targeting the hydroxyl group (e.g., tosylation, mesylation, or oxidation) can be performed under conditions that leave the t-butyl ester intact. preprints.org Conversely, the acid-catalyzed deprotection of the t-butyl ester does not affect the hydroxyl group or derivatives such as ethers or other functionalities that might have been installed at that terminus. szabo-scandic.comacsgcipr.org
Regioselectivity is the preference for reaction at one position over another. rsc.org For this compound, this is inherent in its linear structure with functional groups at opposite ends (the α and ω positions). This structural arrangement prevents intramolecular reactions and ensures that modifications occur specifically at the desired terminus. When conjugating this linker to a complex biomolecule like a protein, achieving regioselectivity on the protein itself becomes a major consideration. acs.orgresearchgate.net For example, controlling the pH during a conjugation reaction can influence which amino acid residue on a protein is targeted. nih.gov The linker's defined structure ensures that once a specific site on the protein is targeted, the linker is attached predictably from one of its two available ends.
The combination of orthogonal protecting groups and the distinct spatial separation of the two functional groups in this compound allows for a highly controlled, stepwise synthesis of complex conjugates, which is essential for applications in medicinal chemistry and chemical biology. scientificlabs.co.uknih.gov
Mechanistic Investigations of Ester Hydrolysis and Peg Conjugate Stability
Kinetics of t-butyl Ester Hydrolysis in Various Solvent Systems
The rate of alkaline hydrolysis of various esters, including butyl acetate (B1210297), has been studied in mixed solvent systems such as water-dioxane. epa.gov The reaction kinetics in these systems are influenced by the composition of the solvent, which affects the solvation of the reactants and the transition state. The hydrolysis of esters under alkaline conditions typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org However, when the hydroxide ion is in large excess, the reaction can be treated as pseudo-first-order. chemrxiv.org
Interactive Table: Hydrolysis Rate Constants of tert-Butyl Formate (B1220265) at 22°C
| pH Range | Predominant Pathway | Rate Constant (k) | Half-life (at pH) |
| < 5 | Acid-Catalyzed (kA) | 2.7 x 10-3 M-1s-1 | ~6 hours (at pH 2) |
| 5 - 7 | Neutral (kN) | 1.0 x 10-6 s-1 | ~5 days (at pH 7) |
| > 7 | Base-Catalyzed (kB) | 1.7 M-1s-1 | ~8 minutes (at pH 11) |
This data is based on the hydrolysis of tert-butyl formate and is intended to be illustrative of the pH-dependent kinetics of t-butyl ester hydrolysis. oup.comusgs.gov
Factors Influencing Ester Bond Stability in PEGylated Constructs
The stability of the ester bond in PEGylated constructs is a multifactorial issue, with several key parameters dictating the rate of hydrolysis. The molecular weight of the PEG chain can influence stability; for example, in some protein conjugates, higher molecular weight PEGs have been shown to enhance thermal stability. nhsjs.comnhsjs.com The structure of the polymer network in hydrogels, including the crosslink density, also plays a crucial role, with higher crosslink densities generally leading to slower degradation rates. nih.gov
pH-Dependent Reactivity Profiles and Hydrolytic Pathways of PEG Esters
The hydrolysis of esters is well-known to be catalyzed by both acids and bases. Consequently, the pH of the surrounding medium is a critical factor in the stability of PEG-ester conjugates. researchgate.net For instance, the hydrolysis of PEG-N-hydroxysuccinimide (NHS) esters is significantly faster at a higher pH. nih.gov At pH 9.0, the half-life of these esters is less than 9 minutes, whereas at pH 7.4, it extends to over 120 minutes. nih.gov This demonstrates the profound effect of pH on the rate of hydrolysis.
The hydrolytic degradation of PEG esters can proceed through different pathways depending on the pH. Under acidic conditions, the hydrolysis is catalyzed by H+ ions, which protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon. In neutral to slightly acidic conditions, a neutral hydrolysis pathway may predominate. oup.comusgs.gov Under basic conditions, the hydrolysis is mediated by the nucleophilic attack of hydroxide ions on the carbonyl carbon. uu.nl This pH-dependent reactivity is a key feature that can be exploited in the design of drug delivery systems that release their payload in specific pH environments, such as the acidic microenvironment of tumors. researchgate.net
Interactive Table: pH-Dependent Hydrolysis of PEG-NHS Esters
| pH | Reaction Rate | Half-life |
| 7.4 | Gradual, steady state by 2 hours | > 120 minutes |
| 9.0 | Very fast, steady state within 10 minutes | < 9 minutes |
This data illustrates the significant impact of pH on the hydrolysis rate of PEG-NHS esters. nih.gov
Enzymatic Hydrolysis Mechanisms of PEG-Ester Conjugates
In addition to chemical hydrolysis, PEG-ester conjugates can be susceptible to enzymatic degradation in vivo. Enzymes such as esterases and lipases can catalyze the hydrolysis of ester bonds. uu.nl The mechanism of enzymatic hydrolysis typically involves the binding of the ester substrate to the active site of the enzyme. Within the active site, specific amino acid residues facilitate the nucleophilic attack on the carbonyl carbon of the ester, leading to the cleavage of the ester bond.
Mechanistic Insights into Degradation Pathways of PEG-Ester Systems for Controlled Release
The degradation of PEG-ester systems is a cornerstone of their application in controlled drug delivery. The primary mechanism of degradation for many of these systems is the hydrolysis of the ester linkages within the polymer backbone or in the crosslinks of a hydrogel network. nih.govmdpi.com This hydrolysis can be random, leading to a process known as bulk erosion, where the polymer degrades throughout its matrix. mdpi.com As the ester bonds are cleaved, the polymer chains are shortened, and eventually, water-soluble oligomers and monomers are formed, which can then be cleared from the body. nih.gov
The rate of this degradation can be tuned by altering the factors that influence ester bond stability, as discussed in the preceding sections. For example, by incorporating more hydrolytically labile ester groups, a faster degradation and drug release profile can be achieved. nih.gov Conversely, for applications requiring long-term stability, more stable ester linkages can be employed. The degradation process can also be designed to be responsive to specific stimuli, such as a change in pH. pnas.org For instance, hydrogels can be designed to degrade more rapidly in the acidic environment of a tumor, leading to targeted drug release. rsc.org This controlled degradation is a key advantage of using PEG-ester systems for therapeutic applications.
Advanced Applications in Bioconjugation and Biofunctional Material Design
Hydroxy-PEG12-t-butyl Ester as a Building Block in Complex Molecular Architectures
This compound is a heterobifunctional molecule valued in the synthesis of complex molecular structures for biomedical and research applications. vectorlabs.comsigmaaldrich.com Its distinct chemical features—a terminal hydroxyl (-OH) group, a tert-butyl ester protected carboxylic acid, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer—provide a versatile platform for controlled, sequential chemical modifications. vectorlabs.combroadpharm.com
The core utility of this compound lies in its "heterobifunctional" nature, meaning it possesses two different reactive ends. sigmaaldrich.com This allows for a stepwise conjugation strategy. The hydroxyl group offers a site for initial chemical reactions, such as esterification or conversion into a more reactive functional group, while the t-butyl ester remains stable. vectorlabs.combroadpharm.com The t-butyl ester serves as a protecting group for a carboxylic acid. vectorlabs.com This protection is robust under many reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the carboxylic acid for subsequent coupling reactions, such as amide bond formation with an amine-containing molecule. broadpharm.com
The 12-unit PEG chain is central to the molecule's function as a linker. This hydrophilic spacer imparts several beneficial properties to the final conjugate, including:
Increased Solubility: The PEG chain enhances the solubility of hydrophobic molecules in aqueous environments, which is crucial for biological applications. broadpharm.comcenmed.com
Flexibility: The PEG spacer provides rotational freedom and flexibility to the linked molecules, which can be important for maintaining the biological activity of conjugated proteins or facilitating interactions between linked moieties. axispharm.com
Biocompatibility: PEG is well-established as a non-toxic and non-immunogenic material, reducing the likelihood of an adverse immune response against the conjugated molecule. biochempeg.com
These characteristics make this compound a valuable building block for constructing sophisticated molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise linking of different molecular components is essential. sigmaaldrich.com
| Feature | Description | Advantage in Synthesis |
| Terminal Hydroxyl (-OH) Group | A primary alcohol at one end of the PEG chain. | Provides a reactive site for initial functionalization or replacement with other groups. broadpharm.com |
| t-Butyl Ester Group | A tert-butyl group protecting a terminal carboxylic acid. | Allows for controlled, stepwise reactions by deprotection under specific acidic conditions. broadpharm.com |
| PEG12 Spacer | A hydrophilic chain of 12 ethylene (B1197577) glycol units. | Increases solubility, provides flexibility, and enhances biocompatibility of the final conjugate. broadpharm.comaxispharm.com |
Design and Synthesis of PEGylated Constructs for Targeted Delivery and Therapeutic Systems
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the therapeutic properties of molecules. PEG linkers, such as this compound, are integral to the design of advanced drug delivery systems. biochempeg.comnih.gov By linking therapeutic agents to targeting moieties or nanoparticles, these constructs can achieve greater efficacy and an improved pharmacokinetic profile. biochempeg.com
The primary advantages conferred by PEGylation in therapeutic systems include:
Prolonged Circulation Time: The increased hydrodynamic size of a PEGylated molecule reduces its clearance by the kidneys. nih.gov
Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting protein and peptide drugs from degradation. nih.gov
Reduced Immunogenicity: PEGylation can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system. nih.gov
Improved Solubility: PEG linkers help to solubilize hydrophobic drugs, which is a common challenge in pharmaceutical formulation. biochempeg.com
This compound, as a discrete-length (monodisperse) PEG linker, offers precision in the synthesis of these constructs, ensuring uniformity in the final product, which is a critical factor for therapeutic applications. biochempeg.com Its bifunctional nature allows it to securely connect a drug molecule to a carrier, such as an antibody or a nanoparticle, creating a stable yet effective therapeutic system. vectorlabs.com
Protein and Peptide PEGylation Strategies Utilizing Hydroxyl and Ester Linkages
The functional groups of this compound are directly utilized in strategies for the PEGylation of proteins and peptides. The goal of PEGylation is to enhance the therapeutic properties of these biomolecules, such as increasing their stability and circulation half-life.
The hydroxyl (-OH) group on the linker is not typically reactive enough for direct conjugation. Instead, it serves as a handle that can be chemically activated or converted into other functional groups. For instance, it can be activated with reagents like p-nitrophenyl chloroformate to form a reactive carbonate ester or converted to a tosylate for reaction with nucleophiles. It can also be oxidized to an aldehyde to react with N-terminal amino groups or hydrazides.
The t-butyl ester end provides the other point of attachment after deprotection. The process generally follows these steps:
Activation/Modification of the Hydroxyl Group: The hydroxyl end of this compound is first reacted to introduce a functional group suitable for protein conjugation (e.g., an N-hydroxysuccinimide (NHS) ester, maleimide (B117702), or aldehyde).
Conjugation to the Protein/Peptide: The newly introduced reactive group is then used to form a covalent bond with a specific amino acid on the protein or peptide surface. For example, an NHS ester will react with the amine groups of lysine (B10760008) residues, while a maleimide will react with the thiol group of cysteine residues.
Deprotection of the t-Butyl Ester: The t-butyl group is removed using an acid, such as trifluoroacetic acid (TFA), exposing the terminal carboxylic acid.
Second Conjugation (if applicable): The newly exposed carboxylic acid can then be activated (e.g., with EDC/NHS) and reacted with another molecule, such as a small molecule drug or a targeting ligand.
This sequential approach, enabled by the distinct properties of the hydroxyl and protected ester functionalities, allows for the precise construction of PEGylated bioconjugates with well-defined structures.
Nanoparticle Surface Functionalization and Modulation of the Stealth Effect
Functionalizing the surface of nanoparticles with PEG chains is a critical strategy for improving their performance in vivo. This process, often referred to as creating a "stealth" effect, helps nanoparticles evade recognition and clearance by the reticuloendothelial system (RES), primarily located in the liver and spleen. By reducing RES uptake, PEGylation prolongs the circulation time of nanoparticles, increasing the probability of them reaching their intended target site.
This compound is used in this context as a linker to attach the PEG chains to the nanoparticle surface. The synthetic strategy depends on the nanoparticle material:
For metallic nanoparticles (e.g., gold), the hydroxyl group can be converted into a thiol (-SH) group, which will readily form a strong bond with the gold surface.
For nanoparticles with available amine or carboxyl groups on their surface, standard bioconjugation chemistries can be employed. The hydroxyl group of the PEG linker can be modified to react with surface amines, or the deprotected carboxyl group can be used to react with surface amines via amide bond formation.
Once attached, the PEG chains form a dense, hydrophilic, and flexible layer on the nanoparticle surface. This layer creates a steric barrier that physically blocks the adsorption of opsonin proteins from the blood. Opsonins are markers that tag foreign particles for phagocytosis by immune cells. By preventing opsonization, the PEG layer renders the nanoparticle "invisible" to the immune system, thereby achieving the stealth effect. The length of the PEG chain is a crucial parameter, with longer chains generally providing a more effective stealth effect.
Conjugation Strategies in Antibody-Drug Conjugates (ADCs) Research
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker that connects these two components is critical to the ADC's stability, efficacy, and safety. PEG linkers, including derivatives of this compound, are frequently incorporated into ADC design to improve their physicochemical and pharmacokinetic properties. biochempeg.com
The inclusion of a PEG spacer like the 12-unit chain in this compound can offer several advantages in ADCs:
Enhanced Solubility: Many potent cytotoxic payloads are highly hydrophobic. The hydrophilic PEG chain can help mitigate the aggregation and solubility issues that can arise when these drugs are conjugated to an antibody. biochempeg.com
Improved Pharmacokinetics: The PEG linker can influence the ADC's distribution and clearance, potentially leading to a more favorable pharmacokinetic profile.
Steric Shielding: The linker can provide spatial separation between the antibody and the drug, which may be necessary to prevent the drug from interfering with the antibody's ability to bind to its target antigen.
In the synthesis of an ADC, a bifunctional linker derived from this compound would be used. One end of the linker is modified to react with the antibody (commonly via lysine or cysteine residues), while the other end is attached to the cytotoxic drug. The controlled, stepwise chemistry afforded by the hydroxyl and protected carboxyl groups is highly advantageous for constructing these complex molecules with a defined drug-to-antibody ratio (DAR). biochempeg.com
Role in Proteolysis-Targeting Chimeras (PROTACs) Synthesis
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific unwanted proteins from cells. A PROTAC is a heterobifunctional molecule comprising three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a crucial component that dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent protein degradation.
PEG chains are widely used as linkers in PROTAC design due to their flexibility, biocompatibility, and ability to improve the solubility and cell permeability of the final molecule. This compound serves as a foundational building block for synthesizing these PEG linkers. sigmaaldrich.com
The synthesis of a PROTAC using this building block would involve:
Modifying the hydroxyl group to create a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand.
Performing the first conjugation reaction.
Deprotecting the t-butyl ester to reveal the carboxylic acid.
Activating the carboxylic acid and conjugating it to the second ligand.
The length and composition of the linker are critical for PROTAC efficacy. The 12-unit PEG chain provides a specific length and degree of flexibility that can be systematically varied during the optimization process to find the most effective PROTAC construct. Researchers often synthesize a library of PROTACs with different linker lengths to identify the optimal spatial arrangement for inducing protein degradation.
Application in Hydrogel and Polymer Network Formation
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. They are widely used in biomedical applications, including tissue engineering, drug delivery, and as scaffolds for cell culture. PEG-based hydrogels are particularly popular due to their biocompatibility and tunable properties.
Molecules like this compound can be used as components in the synthesis of these polymer networks. The terminal hydroxyl group can serve as a point for polymerization or cross-linking. For example, the hydroxyl group can be reacted with a diisocyanate to form polyurethane networks or converted to an acrylate (B77674) or methacrylate (B99206) group, which can then undergo free-radical polymerization to form the hydrogel network.
If both the hydroxyl group and the deprotected carboxylic acid are functionalized with polymerizable groups (e.g., acrylates), the molecule can act as a cross-linker. By controlling the concentration of such a cross-linker, the mechanical properties of the hydrogel, such as its stiffness and swelling ratio, can be precisely tuned. The incorporated PEG12 chain would contribute to the hydrophilicity and flexibility of the resulting polymer network.
Influence of PEG Chain Length (PEG12) and Architecture on Biological Performance
The process of attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles. The length and structure of the PEG chain are critical parameters that significantly dictate the biological and pharmacological outcomes of the conjugate. nih.govnih.gov A discrete PEG12 linker provides a specific and predictable impact on these properties.
Pharmacokinetics and Steric Hindrance: A primary benefit of PEGylation is the extension of a molecule's half-life in systemic circulation. nih.gov The PEG chain creates a hydrated cloud around the conjugated molecule, increasing its hydrodynamic radius. nih.govnih.gov This larger size reduces the rate of renal glomerular filtration, a key clearance mechanism for smaller proteins. nih.gov While very long PEG chains (e.g., 20-40 kDa) offer maximum shielding and the longest half-lives, they can also introduce significant steric hindrance, which may mask the bioactive domains of a protein and lead to a substantial loss of its therapeutic activity. nih.govnih.govnih.gov The defined PEG12 chain offers a balance, providing sufficient steric shielding to protect against proteolytic enzymes and reduce immune recognition without excessively obstructing the molecule's active sites. nih.govcreativepegworks.com This can result in an optimized pharmacokinetic profile where the circulation time is extended while retaining a higher percentage of biological function. creativepegworks.com
Immunogenicity and Protein Adsorption: The hydrophilic and flexible nature of the PEG chain can mask epitopes on a protein's surface, reducing its recognition by the immune system and thereby lowering its immunogenicity. nih.govfrontiersin.org Similarly, in the context of nanoparticles, a dense layer of PEG chains prevents the adsorption of opsonin proteins from the blood serum. rsc.org This "stealth" effect delays uptake by the mononuclear phagocyte system (MPS), particularly macrophages in the liver and spleen, prolonging circulation. rsc.orgnih.gov The PEG12 length contributes to this shielding effect. Studies have shown that increasing PEG chain length can lead to a reduction in protein adsorption and macrophage uptake. rsc.orgnih.gov
Cellular Uptake and Bioavailability: The influence of PEG chain length on cellular uptake is complex. While PEGylation generally reduces non-specific cellular uptake by macrophages, it can also hinder the targeted uptake by cancer cells if the PEG layer is too thick or dense, a phenomenon sometimes called the "PEG dilemma". rsc.orgnih.gov The specific length of the PEG12 linker can be advantageous in designing targeted drug delivery systems where a compromise is needed between preventing premature clearance and allowing efficient interaction with target cell receptors. rsc.orgplos.org The defined architecture of a PEG12 linker, as opposed to a polydisperse PEG polymer, ensures uniformity in the final conjugate, leading to more predictable and consistent biological performance. chempep.com
| Biological Parameter | General Influence of Increasing PEG Chain Length | Specific Contribution of a Defined PEG12 Linker |
|---|---|---|
| Circulation Half-Life | Increases due to larger hydrodynamic size and reduced renal clearance. nih.gov | Provides a moderate increase in half-life, balancing extended circulation with retained activity. creativepegworks.com |
| Immunogenicity | Decreases by masking protein surface epitopes. nih.govfrontiersin.org | Offers effective shielding to reduce immune recognition. nih.gov |
| Proteolytic Degradation | Decreases due to steric protection of cleavage sites. creativepegworks.com | Protects the conjugate from enzymatic degradation, enhancing stability. creativepegworks.com |
| Biological Activity | Often decreases due to steric hindrance of active sites. nih.govnih.gov | Provides a balance by minimizing steric hindrance compared to longer, polydisperse PEGs, thus preserving more of the native molecule's function. nih.gov |
| Non-specific Cellular Uptake | Decreases by preventing opsonization and macrophage recognition. nih.govnih.gov | Contributes to a "stealth" effect, reducing premature clearance by the MPS. rsc.org |
Site-Specific Conjugation Methodologies Utilizing the Orthogonal Functionalities of this compound
The heterobifunctional nature of this compound is central to its utility in advanced bioconjugation. vectorlabs.comjenkemusa.com It possesses two distinct reactive termini: a hydroxyl (-OH) group and a tert-butyl (t-butyl) ester-protected carboxylic acid. vectorlabs.com The hydroxyl group offers a site for immediate functionalization, while the t-butyl ester acts as a stable protecting group that can be selectively removed under acidic conditions to reveal a reactive carboxylic acid. vectorlabs.comvectorlabs.comorganic-chemistry.org This "orthogonal" reactivity allows for controlled, sequential conjugation, enabling the precise, site-specific assembly of complex bioconjugates. nih.gov
Orthogonal Conjugation Strategy: A typical strategy involves a two-step process to link two different molecules (e.g., a protein and a small molecule drug) in a specific orientation.
First Conjugation via the Hydroxyl Group: The terminal hydroxyl group is not highly reactive on its own and typically requires activation. frontiersin.orgcreative-proteomics.com It can be converted into a more reactive functional group, such as a tosylate, mesylate, or an N-hydroxysuccinimidyl (NHS) ester, which can then react with a specific site on a biomolecule. chempep.comnih.gov For site-specific protein modification, this could target:
N-terminal Amine: By converting the hydroxyl to an aldehyde, the linker can be selectively reacted with the N-terminal α-amino group of a protein under mildly acidic conditions (pH ~5), taking advantage of the pKa difference between the N-terminal amine and the ε-amino groups of lysine residues. interchim.frnih.gov
Engineered Cysteine Residues: The hydroxyl group can be functionalized to a thiol-reactive group like a maleimide. chempep.cominterchim.fr This allows for highly specific conjugation to a free cysteine residue, which can be introduced at a precise location in a protein's sequence via site-directed mutagenesis. nih.gov
Second Conjugation via the Carboxylic Acid: Once the first linkage is securely in place, the t-butyl ester is deprotected. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA), which cleaves the ester to reveal the terminal carboxylic acid while leaving most protein structures and other linkers intact. organic-chemistry.orgnih.gov The newly exposed carboxylic acid can then be activated, often using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to react with a primary amine on a second molecule of interest, such as a cytotoxic drug, an imaging agent, or a targeting ligand, forming a stable amide bond. nih.gov
This sequential approach ensures that each component is added in a controlled manner to a specific location, resulting in a homogeneous final product with a defined drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs). nih.gov This level of precision is difficult to achieve with traditional, random conjugation methods and is critical for optimizing the therapeutic index of complex biologics. nih.gov
| Step | Process | Chemistry Involved | Target Functional Group on Biomolecule | Outcome |
|---|---|---|---|---|
| 1 | Activation and conjugation of the -OH terminus of the linker. | - Conversion to an aldehyde for reductive amination.
| - N-terminal α-amine.
| Site-specific attachment of the PEG linker to the first biomolecule (e.g., an antibody). |
| 2 | Deprotection of the t-butyl ester. | Acid-catalyzed hydrolysis (e.g., with Trifluoroacetic Acid - TFA). organic-chemistry.orgnih.gov | N/A | Exposure of the terminal carboxylic acid functionality. |
| 3 | Activation and conjugation of the -COOH terminus. | Carbodiimide chemistry (e.g., EDC/NHS activation) to form an amide bond. nih.gov | Primary amine on the second molecule (e.g., a drug or dye). | Formation of a homogeneous, site-specifically constructed bioconjugate. |
Analytical Methodologies for Characterization of Hydroxy Peg12 T Butyl Ester and Its Derivatives
Spectroscopic Characterization Techniques for Functional Group Confirmation
Spectroscopic methods are fundamental for verifying the covalent structure of PEG derivatives by confirming the presence of key functional groups. Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques used for this purpose.
For Hydroxy-PEG12-t-butyl ester, FTIR spectroscopy can identify the characteristic vibrational modes of its distinct functional moieties. The presence of the terminal hydroxyl group (-OH) is confirmed by a broad absorption band typically observed in the 3200-3500 cm⁻¹ region, which arises from O–H stretching vibrations and indicates hydrogen bonding. mdpi.com The extensive PEG backbone, composed of repeating ether units, produces a strong, characteristic C-O-C stretching absorption peak around 1089-1100 cm⁻¹. mdpi.comnih.gov This ether band is often the most intense signal in the spectrum and serves as a clear fingerprint for the PEG chain. nih.gov Finally, the t-butyl ester group is identified by a sharp, strong carbonyl (C=O) stretching peak, typically appearing around 1720-1740 cm⁻¹. mdpi.com Additional peaks corresponding to C-H stretching (2850-3000 cm⁻¹) and bending (1340-1465 cm⁻¹) from the PEG backbone and t-butyl group are also expected. mdpi.comresearchgate.net
Raman spectroscopy provides complementary information. The C-H stretching vibrations of the alkyl chains in the PEG backbone are prominent between 2800 and 3000 cm⁻¹. researchgate.net The fingerprint region will also show numerous peaks related to C-C and C-O stretching, as well as chain bending modes, which can be correlated with theoretical calculations to confirm conformational structures. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (broad) | mdpi.com |
| PEG Backbone (C-O-C) | C-O-C Stretch | ~1100 (strong, sharp) | mdpi.comnih.gov |
| t-Butyl Ester (C=O) | C=O Stretch | 1720 - 1740 (strong, sharp) | mdpi.com |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | mdpi.comresearchgate.net |
Chromatographic Separation and Analysis of PEGylated Species
Chromatography is an indispensable tool for separating and analyzing PEG molecules and their conjugates, addressing issues like polydispersity and the presence of reactants or byproducts.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating PEG species. mdpi.com The separation mechanism is complex, influenced by both the hydrophobicity of the molecule and the chain length of the PEG. nih.gov For PEG derivatives, retention time on a C8 or C18 column generally increases with the length of the PEG chain. nih.govresearchgate.net Gradient elution, typically using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is employed to achieve baseline resolution of different PEG oligomers. mdpi.comresearchgate.net
The coupling of HPLC or the higher-resolution Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry (MS) creates a highly sensitive and specific analytical system (LC-MS). ingenieria-analitica.com This combination is essential for the structural characterization of PEGylated products. nih.govspringernature.com MS provides molecular weight information for the species eluting from the chromatography column, allowing for definitive identification and purity assessment.
However, the analysis of PEGylated compounds by electrospray ionization MS (ESI-MS) can be challenging due to the inherent polydispersity of many PEG reagents and the formation of multiple charged ions, which complicates the resulting spectra. ingenieria-analitica.comnih.gov A novel methodology to overcome this involves the post-column addition of charge-reducing agents, such as triethylamine (B128534) (TEA). ingenieria-analitica.comnih.gov This technique simplifies the mass spectra by reducing the charge states of the PEGylated molecules, which aids in deconvolution and allows for the accurate determination of the average mass and mass distribution. ingenieria-analitica.comnih.gov
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molar mass and molar mass distribution (polydispersity) of polymers like PEG. chromatographyonline.com The technique separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com Larger molecules elute first from the column, while smaller molecules elute later.
SEC is crucial for characterizing a PEGylation reaction. It can effectively separate the high-molecular-weight PEGylated conjugate from the smaller, unreacted protein or peptide and the excess PEG reagent. chromatographyonline.com This separation allows for the assessment of conjugation efficiency and the quantification of product-related size variants and impurities. chromatographyonline.com
The choice of detectors enhances the information obtained from an SEC experiment. A differential refractive index (dRI) detector provides a universal response for PEGs regardless of molecular weight, while charged aerosol detectors (CAD) and multi-angle light scattering (MALS) detectors can provide additional information but may show molecular weight-dependent responses. bohrium.com MALS, in particular, can be used to determine the absolute molar mass of a polymer without the need for calibration standards. researchgate.net
| Detector | Operating Principle | Application for PEG Analysis | Reference |
|---|---|---|---|
| Differential Refractive Index (dRI) | Measures changes in the refractive index of the eluent. | Provides universal response for PEG concentration, independent of MW. | bohrium.com |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, charges particles, and measures the charge. | Sensitive, near-universal response but can be MW-dependent. | bohrium.com |
| Multi-Angle Light Scattering (MALS) | Measures the intensity of light scattered by molecules at multiple angles. | Determines absolute molecular weight and size without column calibration. | bohrium.comresearchgate.net |
| Ultraviolet (UV) | Measures absorbance at a specific wavelength. | Used for PEGylated proteins/peptides containing chromophores (e.g., aromatic amino acids). Not suitable for PEG itself. | chromatographyonline.com |
Advanced Mass Spectrometry Approaches for Heterogeneity and Site-Specificity Analysis
The inherent complexity of PEGylated molecules, especially bioconjugates, necessitates the use of advanced mass spectrometry techniques to fully characterize their heterogeneity and determine the specific sites of modification. walshmedicalmedia.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a cornerstone technique for analyzing PEGylated species. walshmedicalmedia.com It is highly effective for determining the average molecular weight and the degree of PEGylation (i.e., the number of PEG chains attached to a molecule). walshmedicalmedia.comresearchgate.net The resulting spectrum often shows a distribution of peaks, with each peak separated by the mass of the PEG monomer (44 Da), visually representing the polydispersity of the sample. researchgate.net MALDI-TOF can also be used to quantify the extent of a PEGylation reaction by identifying any remaining free peptide or PEG. researchgate.net
For determining the precise location of PEGylation on a protein or peptide, tandem MS (MS/MS) methodologies are employed. nih.gov A recent advancement is the use of MALDI in-source decay (ISD), a top-down fragmentation technique. acs.orgnih.gov ISD can fragment the intact PEGylated molecule, and by comparing the fragment ion series to that of the unmodified peptide, the analysis can reveal the specific amino acid residue where the PEG chain is attached. acs.org
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based instruments, are increasingly used for the analysis of intact PEGylated proteins. ingenieria-analitica.comthermofisher.com These instruments provide high mass accuracy (<0.01%), which is crucial for resolving the complex isotopic patterns of large, heterogeneous molecules and confirming their elemental composition. acs.org
| Technique | Primary Application | Information Obtained | Reference |
|---|---|---|---|
| MALDI-TOF MS | Intact Mass Analysis | Average molecular weight, degree of PEGylation, polydispersity, reaction completion. | walshmedicalmedia.comresearchgate.net |
| ESI-Q-TOF MS | High-Resolution Intact Mass Analysis | Accurate mass and distribution of PEGylated species, structural confirmation. | ingenieria-analitica.com |
| Orbitrap MS | High-Resolution Intact Mass and Fragment Analysis | Full characterization of PEG variants and degradation pathways. | thermofisher.com |
| MALDI In-Source Decay (ISD) | Top-Down Fragmentation | Determination of the specific site of PEGylation on a peptide or protein. | acs.orgnih.gov |
| LC-MS/MS with CID | Bottom-Up Proteomics | Identification of PEGylated sites on peptide fragments after enzymatic digestion. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation and Mechanism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of molecules at an atomic level. acs.org Both ¹H and ¹³C NMR are used to provide detailed confirmation of the structure of this compound and its derivatives.
In the ¹H NMR spectrum, the repeating ethylene (B1197577) oxide units (-OCH₂CH₂-) of the PEG backbone produce a large, characteristic singlet or multiplet signal around 3.6 ppm. researchgate.net The terminal hydroxyl group gives rise to protons on the adjacent methylene (B1212753) (-CH₂OH), which can be distinguished from the main backbone signal. The t-butyl ester group [-C(CH₃)₃] is easily identified by a sharp singlet at approximately 1.4-1.5 ppm, which integrates to nine protons, making it a distinctive marker. acdlabs.com
¹³C NMR spectroscopy provides complementary data. The carbons of the PEG backbone typically resonate around 70 ppm. The carbons of the t-butyl group appear around 28 ppm (methyl carbons) and 80 ppm (quaternary carbon). researchgate.net
NMR is also a quantitative method. By comparing the integration of the signal from the PEG backbone to the integration of a signal from a known part of a conjugated molecule (e.g., aromatic protons on a protein), the average number of attached PEG chains—the degree of PEGylation—can be accurately determined. researchgate.netnih.gov This approach provides a valuable alternative to chromatographic or mass spectrometric methods for quantification. nih.gov
| Functional Group | Nucleus | Expected Chemical Shift (ppm) | Key Features | Reference |
|---|---|---|---|---|
| PEG Backbone (-OCH₂CH₂-) | ¹H | ~3.6 | Large, dominant signal | researchgate.net |
| ¹³C | ~70 | Characteristic of ether carbons | researchgate.net | |
| t-Butyl Ester (-C(CH₃)₃) | ¹H | 1.4 - 1.5 | Sharp singlet, integrates to 9H | acdlabs.com |
| ¹³C | ~28 (CH₃), ~80 (Quaternary C) | Two distinct signals | researchgate.net | |
| Terminal Methylene (-CH₂OH) | ¹H | Slightly shifted from main PEG signal | Confirms presence of hydroxyl terminus | acs.org |
| ¹³C | ~61 | Distinct from backbone carbons | researchgate.net |
Immunological Considerations and Biocompatibility of Pegylated Constructs
Anti-PEG Antibody Responses and Their Implications for Therapeutic Efficacy
Contrary to early assumptions of being immunologically inert, PEG has been shown to be immunogenic, leading to the production of anti-PEG antibodies. nih.govmdpi.com These antibodies can be pre-existing in a significant portion of the population due to exposure to PEG in various consumer and pharmaceutical products, or they can be induced by treatment with PEGylated therapeutics. nih.govnih.gov The presence of anti-PEG antibodies, primarily of the IgM and IgG isotypes, can have significant repercussions for the therapeutic efficacy of PEGylated drugs. nih.govnih.gov
One of the most critical consequences of an anti-PEG antibody response is the phenomenon of accelerated blood clearance (ABC). mdpi.comresearchgate.net When anti-PEG antibodies bind to a PEGylated therapeutic, the resulting immune complex is rapidly cleared from circulation, predominantly by macrophages in the liver and spleen. nih.gov This rapid clearance drastically reduces the bioavailability and therapeutic window of the drug, thereby diminishing its efficacy. mdpi.comnih.gov Studies have shown that repeated administration of PEGylated nanoparticles can lead to a more pronounced ABC phenomenon. nih.gov
The immunogenicity of PEG can be influenced by several factors related to the PEG chain itself, including its molecular weight, architecture (linear vs. branched), and the nature of its terminal functional groups. mdpi.comyoutube.com Research has indicated that the hydrophobicity of the end-group can play a role in the immunogenicity of the PEG conjugate. nih.gov For instance, one study suggested that the immunogenicity of different PEG analogs follows the order of t-butoxy-PEG > methoxy-PEG > hydroxyl-PEG. nih.gov This suggests that a construct like Hydroxy-PEG12-t-butyl ester, which possesses both a hydroxyl and a t-butyl ester group, may have a unique immunogenic profile. Antibodies elicited by hydroxyl-PEG have been shown to have a similar affinity for both methoxy-PEG and hydroxyl-PEG, whereas antibodies induced by methoxy-PEG recognize methoxy-PEG more effectively than hydroxyl-PEG. nih.govnih.gov This highlights the existence of both "backbone-specific" and "end-group-specific" anti-PEG antibodies. nih.gov
Factors Influencing Anti-PEG Antibody Response
| Factor | Influence on Immunogenicity | Therapeutic Implication |
|---|---|---|
| Pre-existing Antibodies | Can lead to immediate adverse reactions and reduced efficacy upon first dose. | Potential for hypersensitivity reactions and compromised treatment outcome. mdpi.comresearchgate.net |
| Induced Antibodies | Develop after exposure to PEGylated therapeutics, leading to reduced efficacy of subsequent doses. | Causes accelerated blood clearance (ABC) of the drug. nih.gov |
| PEG Molecular Weight | Higher molecular weight may be associated with increased immunogenicity. youtube.com | Affects the circulation time and potential for immune recognition. |
| PEG End-Group | Hydrophobicity and chemical nature of the terminal group can modulate the immune response. For example, t-butoxy-PEG may be more immunogenic than hydroxyl-PEG. nih.gov | The design of the PEG linker, such as in this compound, can influence its immunological behavior. |
Complement System Activation by PEGylated Materials
The complement system, a crucial component of the innate immune system, can be activated by PEGylated materials. nih.gov This activation can occur through the classical, alternative, or lectin pathways and leads to the generation of inflammatory mediators and the opsonization of the PEGylated construct. ekb.eg The production of anaphylatoxins C3a and C5a can trigger inflammatory responses and hypersensitivity reactions. ekb.eg
The interaction of anti-PEG antibodies with PEGylated materials can form immune complexes that are potent activators of the classical complement pathway. ekb.eg This activation contributes to the accelerated blood clearance of the therapeutic and can also lead to infusion reactions. ekb.eg Even in the absence of anti-PEG antibodies, certain PEGylated nanoparticles have been shown to activate the complement system. nih.gov The degree of complement activation can be influenced by the density and conformation of the PEG chains on the surface of the material. naist.jp A higher density of longer PEG chains may help to create a steric barrier that reduces protein adsorption and subsequent complement activation. naist.jp
Consequences of Complement Activation by PEGylated Materials
| Consequence | Mechanism | Clinical Relevance |
|---|---|---|
| Hypersensitivity Reactions | Generation of anaphylatoxins (C3a, C5a) leading to mast cell and basophil degranulation. ekb.eg | Can cause infusion reactions with symptoms ranging from mild to severe. |
| Opsonization and Phagocytosis | Deposition of complement fragments (e.g., C3b) on the PEGylated construct, marking it for clearance by phagocytic cells. nih.gov | Contributes to the accelerated blood clearance (ABC) phenomenon and reduced drug efficacy. |
| Inflammation | Recruitment and activation of immune cells at the site of complement activation. | May contribute to local and systemic inflammatory responses. |
Strategies to Mitigate Immunogenic Responses in PEGylation Applications
Given the potential for immunogenic responses to compromise the efficacy of PEGylated therapeutics, various strategies are being explored to mitigate these effects. These approaches focus on modifying the PEG structure, modulating the immune response, and developing alternative polymers.
One strategy involves altering the chemical structure of PEG to reduce its recognition by the immune system. This can include modifying the terminal groups of the PEG chain. mdpi.com For instance, the use of a hydroxyl group, as in this compound, may be advantageous, as hydroxyl-PEG has been suggested to be less immunogenic than methoxy-PEG and t-butoxy-PEG. nih.gov Another approach is to use branched or novel PEG architectures that can more effectively shield the therapeutic cargo from immune surveillance. youtube.com
Immunomodulatory strategies aim to suppress the immune response to the PEGylated therapeutic. This could involve the co-administration of immunosuppressive agents, though this approach carries the risk of systemic side effects. youtube.com A more targeted approach is the induction of immune tolerance to PEG, which could potentially prevent the formation of anti-PEG antibodies. youtube.com
The development of alternative hydrophilic polymers to replace PEG is another active area of research. mdpi.com These polymers aim to replicate the beneficial properties of PEG, such as increased solubility and circulation time, while exhibiting lower immunogenicity. mdpi.com
Mitigation Strategies for PEG Immunogenicity
| Strategy | Description | Potential Advantages |
|---|---|---|
| PEG Modification | Altering the structure of PEG, such as using different end-groups (e.g., hydroxyl-PEG) or branched architectures. nih.govmdpi.com | May reduce recognition by anti-PEG antibodies and lower the risk of an immune response. |
| Immunomodulation | Co-administration of immunosuppressive drugs or induction of immune tolerance to PEG. youtube.com | Could prevent or reduce the formation of anti-PEG antibodies. |
| Alternative Polymers | Developing new hydrophilic polymers with similar properties to PEG but with lower immunogenicity. mdpi.com | Could eliminate the problem of anti-PEG antibodies altogether. |
Future Research Directions and Emerging Paradigms
Development of Novel PEGylation Strategies, including Enzymatic and Chemoenzymatic Approaches
The site-specific modification of therapeutic proteins and peptides is a critical goal in drug development to ensure homogeneity and preserve biological activity. frontiersin.orgacs.org Future research will likely focus on leveraging the terminal hydroxyl group of Hydroxy-PEG12-t-butyl ester for innovative enzymatic and chemoenzymatic PEGylation strategies.
Enzymatic PEGylation offers a high degree of specificity, often targeting particular amino acid residues on a protein's surface. nih.gov Enzymes such as transglutaminase have been successfully used for the site-specific incorporation of PEG derivatives. nih.govresearchgate.net A promising future direction involves the enzymatic conjugation of aminated derivatives of this compound to glutamine residues on target proteins. This approach would yield a homogenous product with a defined PEG attachment site, potentially enhancing the therapeutic efficacy and pharmacokinetic profile of the conjugated protein. figshare.com
Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, represent another burgeoning area of research. For instance, an enzyme could be used to introduce a unique reactive handle onto a protein, which would then be selectively targeted by a correspondingly functionalized this compound. This two-step process allows for precise control over the PEGylation site, minimizing the production of heterogeneous mixtures that can arise from traditional chemical conjugation methods. frontiersin.org The development of novel enzyme-substrate pairs that are orthogonal to native cellular processes will be instrumental in advancing this field.
| Research Direction | Description | Potential Advantage |
| Enzymatic PEGylation | Site-specific conjugation of this compound derivatives to proteins using enzymes like transglutaminase. | Production of homogeneous conjugates with preserved bioactivity. |
| Chemoenzymatic Strategies | Combination of enzymatic and chemical reactions for highly selective PEGylation. | Precise control over the site of PEG attachment, avoiding random conjugation. |
Exploration of Biodegradable PEG Linkers with Ester-Based Cleavage Mechanisms
A significant challenge in the field of PEGylation is the non-biodegradability of the PEG polymer, which can lead to accumulation in the body. nih.gov Future research is increasingly focused on the development of biodegradable PEG linkers to address this "PEG dilemma". nih.gov The t-butyl ester group of this compound, while primarily serving as a protecting group for a carboxylic acid, provides a conceptual basis for designing ester-based cleavable linkers.
The ester bond is susceptible to hydrolysis, which can be catalyzed by esterases present in plasma and various tissues. nih.govnih.gov This property can be exploited to design PEG linkers that are stable in circulation but are cleaved at the target site, releasing the therapeutic payload. Future iterations of linkers based on the this compound scaffold could incorporate ester bonds that are specifically designed to be labile under physiological conditions. jenkemusa.comaxispharm.com
Research in this area will likely involve the synthesis of novel PEG derivatives where the ester linkage is strategically positioned to allow for controlled degradation. nih.gov The rate of cleavage could be tuned by modifying the chemical environment around the ester bond, leading to predictable drug release profiles. This approach is particularly relevant for the development of next-generation antibody-drug conjugates (ADCs) and other targeted therapies where controlled release is paramount. purepeg.com
| Cleavage Mechanism | Trigger | Application |
| Esterase-mediated hydrolysis | Presence of esterase enzymes in tissues. | Controlled drug release at the target site. |
| pH-sensitive hydrolysis | Acidic environment of tumors or endosomes. | Targeted release of therapeutics in diseased tissues. |
Integration of this compound in Stimuli-Responsive Systems for Controlled Release
Stimuli-responsive drug delivery systems, which release their payload in response to specific environmental cues, are at the forefront of nanomedicine. nih.gov The versatile chemical nature of this compound, with its hydroxyl and protected carboxyl functionalities, makes it an ideal candidate for integration into such systems.
Future research will likely explore the incorporation of this compound into polymers that respond to various stimuli, including pH, temperature, and redox potential. For instance, the deprotected carboxylic acid can be used to create pH-sensitive linkages, such as hydrazones, that are stable at physiological pH but are cleaved in the acidic microenvironment of tumors or within endosomes. nih.gov This would enable the targeted release of anticancer drugs directly at the site of action, minimizing systemic toxicity.
Thermo-responsive polymers, which undergo a phase transition at a specific temperature, could also be functionalized with this compound. rsc.orgnih.govnih.gov These "smart" materials could be designed to release their therapeutic cargo in response to localized hyperthermia, a technique often used in cancer therapy. The PEG component would provide biocompatibility and stealth properties, while the thermo-responsive element would control drug release.
Advanced Computational Modeling and Simulation for Optimized PEGylation Design
The rational design of PEGylated therapeutics can be significantly enhanced through the use of advanced computational modeling and simulation techniques. rsc.org Molecular dynamics (MD) simulations, for example, can provide detailed insights into the conformational changes that occur upon PEGylation and how these changes affect protein stability and function. acs.org
Future research will increasingly rely on computational approaches to optimize the use of linkers like this compound. nih.gov Simulations can be used to predict the optimal PEG chain length, grafting density, and attachment site to achieve the desired pharmacokinetic and pharmacodynamic properties. acs.org This in silico approach can help to narrow down the experimental parameters, saving time and resources in the drug development process.
Furthermore, computational models can be used to simulate the drug release from biodegradable and stimuli-responsive systems incorporating this compound. nih.govnih.gov These simulations can help to understand the underlying release mechanisms and to design systems with tailored release kinetics. As computational power and simulation methodologies continue to advance, their role in the design of next-generation PEGylated therapeutics will become increasingly prominent. rsc.orgacs.org
| Computational Technique | Application in PEGylation Design |
| Molecular Dynamics (MD) Simulations | Predicting the effect of PEGylation on protein conformation and stability. |
| Quantum Chemical Calculations | Investigating the adsorption and reactivity of PEG linkers on nanoparticle surfaces. |
| In Silico Release Modeling | Simulating drug release profiles from biodegradable and stimuli-responsive systems. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
